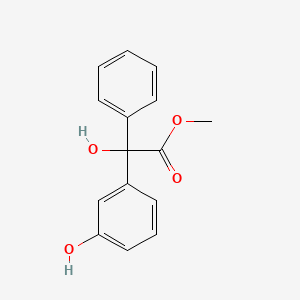
Methyl hydroxy(3-hydroxyphenyl)phenylacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-hydroxy-2-(3-hydroxyphenyl)-2-phenylacetate is an organic compound that belongs to the class of esters. This compound is characterized by the presence of both hydroxyl and ester functional groups, making it a versatile molecule in organic synthesis and various applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-hydroxy-2-(3-hydroxyphenyl)-2-phenylacetate typically involves the esterification of 2-hydroxy-2-(3-hydroxyphenyl)-2-phenylacetic acid with methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of methyl 2-hydroxy-2-(3-hydroxyphenyl)-2-phenylacetate can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-hydroxy-2-(3-hydroxyphenyl)-2-phenylacetate undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4) is a common reducing agent used for the reduction of esters.
Substitution: Nucleophilic substitution reactions often use reagents like alkyl halides and bases such as sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of ethers or esters.
Aplicaciones Científicas De Investigación
Methyl 2-hydroxy-2-(3-hydroxyphenyl)-2-phenylacetate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of polymers, adhesives, and coatings due to its functional groups that impart specific properties to these materials
Mecanismo De Acción
The mechanism of action of methyl 2-hydroxy-2-(3-hydroxyphenyl)-2-phenylacetate involves its interaction with various molecular targets and pathways:
Molecular Targets: The hydroxyl and ester groups can interact with enzymes and receptors, modulating their activity.
Pathways Involved: The compound can influence oxidative stress pathways by scavenging free radicals, thereby exhibiting antioxidant properties.
Comparación Con Compuestos Similares
Similar Compounds
Methyl 2-hydroxy-2-phenylacetate: Lacks the additional hydroxyl group on the phenyl ring.
Ethyl 2-hydroxy-2-(3-hydroxyphenyl)-2-phenylacetate: Similar structure but with an ethyl ester group instead of a methyl ester group.
Uniqueness
Methyl 2-hydroxy-2-(3-hydroxyphenyl)-2-phenylacetate is unique due to the presence of both hydroxyl and ester functional groups, which provide it with a wide range of reactivity and applications in various fields of research .
Propiedades
Fórmula molecular |
C15H14O4 |
|---|---|
Peso molecular |
258.27 g/mol |
Nombre IUPAC |
methyl 2-hydroxy-2-(3-hydroxyphenyl)-2-phenylacetate |
InChI |
InChI=1S/C15H14O4/c1-19-14(17)15(18,11-6-3-2-4-7-11)12-8-5-9-13(16)10-12/h2-10,16,18H,1H3 |
Clave InChI |
LMEJEZAIPBNVCZ-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C(C1=CC=CC=C1)(C2=CC(=CC=C2)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


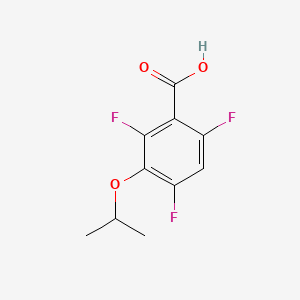
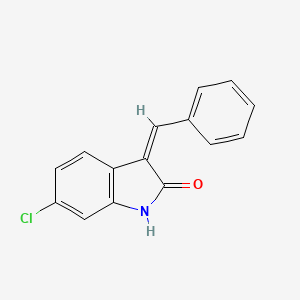

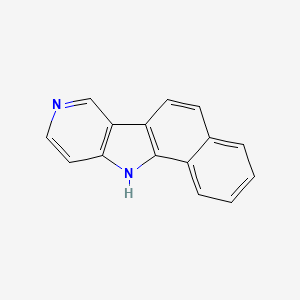
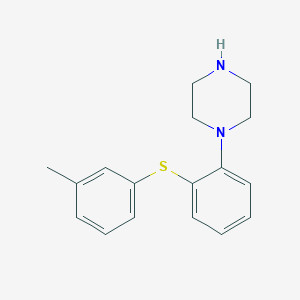
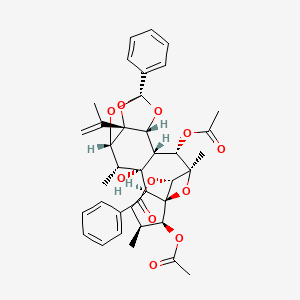
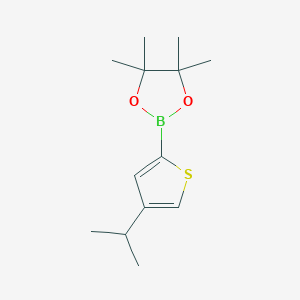
![Naphtho[1,2-c][1,2,5]thiadiazole](/img/structure/B14762810.png)
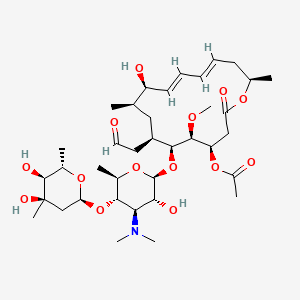

![2,5,7-Triazabicyclo[2.2.1]heptane](/img/structure/B14762835.png)
![Carbamic acid, [4-[(3-aminopentyl)amino]butyl]-, 2-[[6-[(aminoiminomethyl)amino]hexyl]amino]-2-oxoethyl ester (9CI)](/img/structure/B14762846.png)
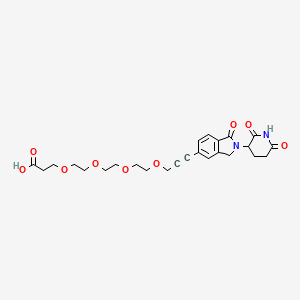
![(1R,3R,4R,9S,10R,13S,14R)-14-(hydroxymethyl)-5,5,9-trimethyltetracyclo[11.2.1.01,10.04,9]hexadecane-3,14-diol](/img/structure/B14762852.png)
